![molecular formula C14H10Cl2N4S B5885056 5-[(2,6-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole](/img/structure/B5885056.png)
5-[(2,6-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2,6-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole is a chemical compound with the molecular formula C14H10Cl2N4S. It is known for its unique structure, which includes a tetrazole ring and a dichlorobenzyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole typically involves the reaction of 2,6-dichlorobenzyl chloride with sodium azide to form 2,6-dichlorobenzyl azide. This intermediate is then reacted with phenyl isothiocyanate to yield the desired tetrazole compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards .
化学反应分析
Types of Reactions
5-[(2,6-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atoms
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like DMF or DMSO
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino or thiol derivatives
科学研究应用
5-[(2,6-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
作用机制
The mechanism of action of 5-[(2,6-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole involves its interaction with molecular targets such as enzymes and receptors. The dichlorobenzyl group can bind to specific sites on enzymes, inhibiting their activity. Additionally, the tetrazole ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including antimicrobial activity and enzyme inhibition .
相似化合物的比较
Similar Compounds
5-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazole hydrochloride: Similar structure but with a triazole ring instead of a tetrazole ring.
2-[(2,6-dichlorobenzyl)sulfanyl]-5-(4-methoxybenzyl)sulfanyl-1,3,4-thiadiazole: Contains a thiadiazole ring and an additional methoxybenzyl group.
Uniqueness
5-[(2,6-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical properties and reactivity compared to similar compounds with triazole or thiadiazole rings. This uniqueness makes it a valuable compound for specific applications in research and industry .
属性
IUPAC Name |
5-[(2,6-dichlorophenyl)methylsulfanyl]-1-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4S/c15-12-7-4-8-13(16)11(12)9-21-14-17-18-19-20(14)10-5-2-1-3-6-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERWPFWLDQWYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
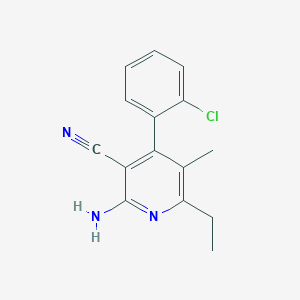
![1-{4-[3-(2-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}-1-ETHANONE](/img/structure/B5884978.png)
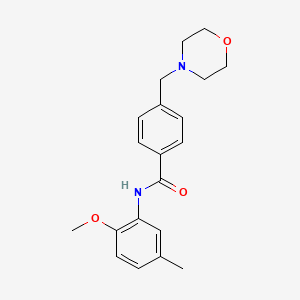
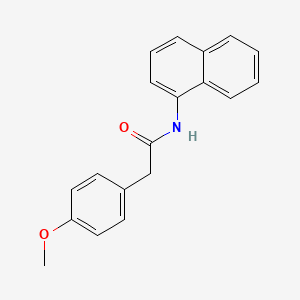
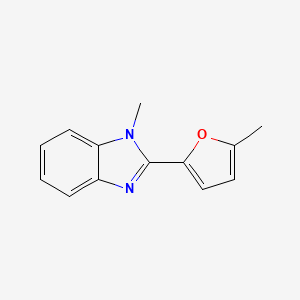
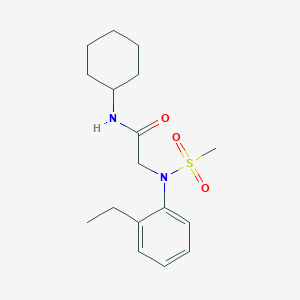
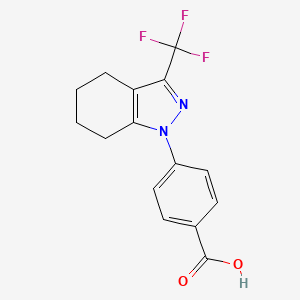
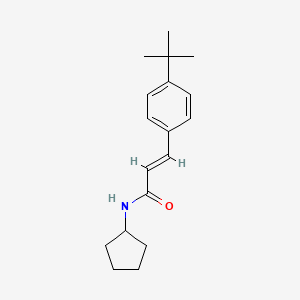
![7-butyl-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5885025.png)
![6-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL](/img/structure/B5885026.png)
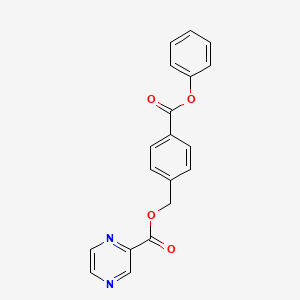
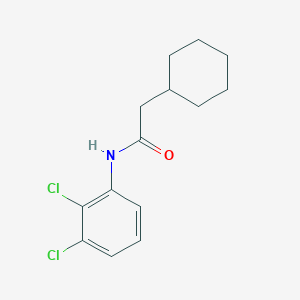
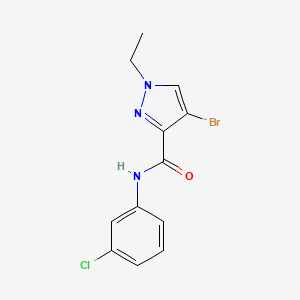
![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5885048.png)
